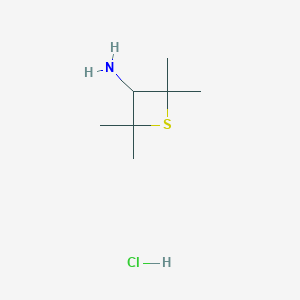
3-Amino-2,2,4,4-tetramethylthietane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2,2,4,4-tetramethylthietane hydrochloride: is a chemical compound with the molecular formula C7H16ClNS and a molecular weight of 181.73 g/mol . This compound is characterized by its unique structure, which includes a thietane ring substituted with amino and tetramethyl groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2,4,4-tetramethylthietane hydrochloride typically involves the reaction of 2,2,4,4-tetramethylthietane with an amine source under specific conditions. One common method is the Leuckart reaction, which involves the reductive alkylation of ammonia or primary amines with carbonyl compounds in the presence of formic acid or formamide . Catalysts such as boric acid or aluminum salts (e.g., aluminum chloride, aluminum sulfate) are often used to enhance the reaction efficiency .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
化学反応の分析
Types of Reactions: 3-Amino-2,2,4,4-tetramethylthietane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thietane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thietane derivatives
科学的研究の応用
3-Amino-2,2,4,4-tetramethylthietane hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-Amino-2,2,4,4-tetramethylthietane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved may vary depending on the specific application and context of use .
類似化合物との比較
- 3-Amino-3-imino-N-methylpropanamide hydrochloride
- 2,2,4,6-tetramethylpiperidine hydrochloride
- 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride
Comparison: Compared to these similar compounds, 3-Amino-2,2,4,4-tetramethylthietane hydrochloride is unique due to its thietane ring structure and the presence of tetramethyl groups. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
特性
分子式 |
C7H16ClNS |
|---|---|
分子量 |
181.73 g/mol |
IUPAC名 |
2,2,4,4-tetramethylthietan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c1-6(2)5(8)7(3,4)9-6;/h5H,8H2,1-4H3;1H |
InChIキー |
XASNLZPWRFCKRS-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C(S1)(C)C)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















